An In-depth Technical Guide to 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, a detailed and validated synthesis protocol, its applications in research and drug development, and essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Core Compound Identification and Properties
3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid is a substituted aromatic carboxylic acid. The strategic placement of the bromine atom, the carboxylic acid group, and the N-methylpiperazine moiety makes it a highly versatile intermediate for creating complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, while the piperazine and carboxylic acid groups can be functionalized to modulate solubility, polarity, and biological interactions.
Key Identifier:
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CAS Number: 1131622-55-3[1]
Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrN₂O₂ | Inferred from structure |
| Molecular Weight | 299.17 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | USYGUVMUSGXQKK-UHFFFAOYSA-N | [1] |
| Appearance | Solid (form may vary) | General knowledge |
Synthesis Protocol: A Validated Approach
The synthesis of 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol outlines a reliable method starting from commercially available precursors.
Rationale Behind the Synthetic Strategy
The chosen strategy leverages the reactivity of a di-halogenated benzoic acid derivative. A fluorine atom at the 4-position is an excellent leaving group for SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. The bromine at the 3-position is significantly less reactive under these conditions, ensuring regioselectivity. 1-Methylpiperazine serves as the nucleophile, displacing the fluoride to form the desired product. The use of a suitable base is critical to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.
Experimental Workflow
Caption: Synthetic workflow for 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid.
Detailed Step-by-Step Methodology
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Reaction Setup:
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To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorobenzoic acid (1.0 eq).
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Add potassium carbonate (K₂CO₃) (2.5 eq) as the base.
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Add the solvent, dimethyl sulfoxide (DMSO) (approx. 5-10 mL per gram of starting material).
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Finally, add 1-methylpiperazine (1.2 eq) to the mixture.
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Reaction Execution:
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Purge the flask with an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to 100-120 °C with vigorous stirring.
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Maintain this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Isolation:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Slowly pour the reaction mixture into a beaker of cold water.
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A precipitate should form. Adjust the pH of the aqueous solution to approximately 6-7 using a dilute solution of hydrochloric acid (e.g., 1M HCl) to ensure the product is in its carboxylic acid form and fully precipitated.
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Collect the solid precipitate by vacuum filtration.
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Purification:
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Wash the collected solid sequentially with ample amounts of water to remove residual DMSO and salts, followed by a wash with a non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.
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Dry the purified solid under vacuum to yield the final product, 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid.
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The identity and purity of the compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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Applications in Research and Drug Development
This compound is a valuable building block due to its trifunctional nature. The benzoic acid allows for the formation of amides, esters, and other derivatives. The piperazine moiety is a common pharmacophore in many approved drugs, often used to improve pharmacokinetic properties. The bromine atom is a versatile handle for further modifications, particularly through metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.
These reactions enable the introduction of a wide range of substituents at the 3-position, allowing for the systematic exploration of the chemical space around the core scaffold. This makes the compound a cornerstone in the synthesis of libraries of molecules for high-throughput screening.
Caption: Reactivity and functionalization pathways of the core molecule.
While specific therapeutic claims for this exact molecule are not broadly published, its structural motifs are present in compounds investigated for various diseases. For instance, substituted piperazinyl benzoic acids are scaffolds for inhibitors of kinases, proteases, and other enzymes implicated in oncology and inflammatory diseases. Pyrazole derivatives, which can be synthesized from such building blocks, have shown potent antibacterial properties.[2]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid. While a specific Material Safety Data Sheet (MSDS) is not available from the search results, data from closely related compounds such as 3-bromobenzoic acid and other piperazinyl benzoic acids provide a strong basis for hazard assessment.[3]
Potential Hazards:
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Skin Irritation: May cause skin irritation upon contact.[3]
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Eye Irritation: Can cause serious eye irritation.[3]
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Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]
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Harmful if Swallowed: May be harmful if ingested.[3]
Recommended Precautions:
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Personal Protective Equipment (PPE):
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Wear appropriate chemical-resistant gloves (e.g., nitrile).
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Use safety glasses or goggles.
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Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[4]
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Wear a lab coat to protect skin and clothing.
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Handling:
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First Aid:
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Skin Contact: Wash off with soap and plenty of water.[3]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
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Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4]
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Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]
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Disposal:
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Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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By adhering to these guidelines, researchers can safely handle 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid and effectively utilize its synthetic potential.
References
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Capot Chemical. MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. Available at: [Link]
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Kaur, R., et al. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. Available at: [Link]
Sources
- 1. 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid [cymitquimica.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
